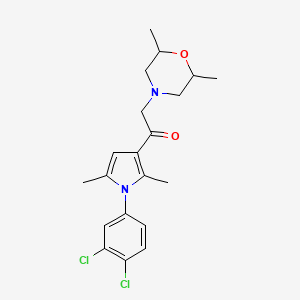

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone

Description

Properties

IUPAC Name |

1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O2/c1-12-7-17(20(25)11-23-9-13(2)26-14(3)10-23)15(4)24(12)16-5-6-18(21)19(22)8-16/h5-8,13-14H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEXQKXSAIXISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a synthetic compound with potential biological activities. Its structure includes a pyrrole ring and a morpholine moiety, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C20H24Cl2N2O2

- Molecular Weight : 395.32 g/mol

- IUPAC Name : 1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2,6-dimethylmorpholino)ethanone

Research indicates that compounds with similar structures often interact with various biological targets. The pyrrole and morpholine components may enhance the compound's ability to modulate cellular pathways, potentially affecting processes such as apoptosis, cell proliferation, and metabolic regulation.

Anticancer Activity

Studies have shown that pyrrole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The presence of the 3,4-dichlorophenyl group is associated with enhanced antimicrobial activity. Research has indicated that similar compounds can inhibit the growth of various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Some studies have suggested that pyrrole derivatives may possess neuroprotective properties. They could potentially modulate neurotransmitter levels or protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural components:

- Pyrrole Ring : Essential for anticancer activity.

- Morpholine Moiety : May enhance solubility and bioavailability.

- Chlorophenyl Group : Contributes to antimicrobial efficacy.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone exhibit significant antimicrobial activity. A study evaluating various pyrrole derivatives found that these compounds could effectively inhibit bacterial and fungal growth. The zone of inhibition was measured to assess their efficacy against specific pathogens .

Anticancer Potential

There is emerging evidence suggesting that derivatives of this compound may have anticancer properties. Compounds containing pyrrole moieties have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

Central Nervous System Disorders

Given its structural characteristics, this compound may be explored for potential applications in treating central nervous system disorders. The morpholino group is known for enhancing blood-brain barrier permeability, which could facilitate the development of neuroactive drugs targeting conditions such as depression or anxiety disorders.

Anti-inflammatory Effects

Preliminary studies suggest that pyrrole-based compounds can exhibit anti-inflammatory effects. This property makes them candidates for further investigation in the treatment of inflammatory diseases or conditions characterized by excessive inflammation .

Case Studies and Research Findings

A number of studies have investigated the pharmacological profiles of similar pyrrole derivatives:

Comparison with Similar Compounds

Table 2: Functional Group Impact

Research Findings and Discussion

- Synthetic Challenges: The morpholino group in the target compound introduces synthetic complexity compared to the chloro or hydroxy groups in analogues.

- Solubility: The morpholino group likely improves aqueous solubility relative to the chloro-substituted pyrrole derivative, aligning with trends observed in pharmaceutical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.